1,5-Dibromopentane
Overview
Description
1,5-Dibromopentane is a chemical compound that serves as an important intermediate in the synthesis of various organic molecules, particularly those with liquid crystalline properties and heterocyclic rings. It is also a precursor for the preparation of a range of derivatives, including those with heteroatoms in a six-membered ring structure .
Synthesis Analysis
The synthesis of 1,5-dibromopentane derivatives can be achieved through different routes. One method involves starting from glutaconate or malonate diesters to prepare 3-substituted 1,5-pentanediols, which are then converted to the dibromopentanes . Another approach uses Cu(I)-catalyzed photochemical addition of 1,3-dibromopropanes to electron-deficient olefins, followed by treatment with silver nitrate to yield tetrahydropyran derivatives with electron-withdrawing groups . Electrochemical reduction of these dibromopentane derivatives in solvents like THF or DMSO also leads to the formation of cyclopentane derivatives .
Molecular Structure Analysis
The molecular structure of 1,5-dibromopentane has been studied using vibrational spectroscopy. Raman and IR spectra suggest that in the solid state, 1,5-dibromopentane assumes an all-trans conformation. Normal coordinate calculations have been instrumental in confirming the molecular conformation . Additionally, 1,4-dibromopentane, a related compound, has been found to crystallize in a conformation with bromine atoms on opposite sides of the plane of carbon atoms, indicating that similar conformations may be present in 1,5-dibromopentane .
Chemical Reactions Analysis
1,5-Dibromopentane undergoes various chemical reactions to form different products. For instance, when treated with silver nitrate, derivatives of 1,5-dibromopentane with electron-withdrawing groups at one end can be transformed into tetrahydropyran derivatives . Similarly, 4-acetoxy-1,5-dibromopentane derivatives can be converted into tetrahydrofurfuryl alcohol derivatives with electron-withdrawing groups at the 5-position . The electrochemical reduction of 1,5-dibromopentane can lead to the formation of cyclopentane, as well as other products such as n-pentane, 1-pentene, and various chlorinated derivatives depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-dibromopentane have been explored through experimental studies. Thermodynamic and acoustic properties such as the speed of sound, density, heat capacity, thermal expansion, and compressibility have been measured and calculated over a range of temperatures and pressures. These properties are crucial for understanding the behavior of 1,5-dibromopentane under different conditions and for its application in various chemical processes10.
Scientific Research Applications
Preparation of Heterocyclic Compounds
1,5-Dibromopentane serves as an important intermediate in the synthesis of liquid crystalline derivatives containing 6-membered heterocyclic rings. For example, 3-substituted 1,5-dibromopentanes are utilized as precursors to various heteracyclohexanes, which have applications in materials science and organic synthesis (Ringstrand et al., 2011).
Crystal Structure Analysis
In crystallography, the reaction of 1,5-dibromopentane with urotropine leads to the formation of molecular salts like 5-bromourotropinium bromide. This compound, crystallizing in a specific space group, is studied for its packing patterns directed mainly by van der Waals interactions and hydrogen bonds (Mulrooney et al., 2021).
Synthesis of Organic Derivatives
1,5-Dibromopentane is instrumental in the preparation of various organic compounds. For instance, when treated with silver nitrate, derivatives of 1,5-dibromopentane can yield tetrahydropyran derivatives with α-electron-withdrawing substituents, which are valuable in synthetic organic chemistry (Mitani et al., 1987).
Electrochemical Applications
The electrochemical reduction of 1,5-dibromopentane derivatives can lead to the formation of cyclopentane derivatives, highlighting its utility in electrochemical applications. This process involves using specific solvents and conditions to achieve the desired product (Mitani et al., 1986).
Safety And Hazards
1,5-Dibromopentane is considered hazardous. It is a combustible liquid and is harmful if swallowed . It causes skin irritation and serious eye irritation . In case of contact with skin or eyes, it is recommended to wash off immediately with soap and plenty of water . If swallowed, it is advised to call a poison center or doctor/physician .
Future Directions
properties
IUPAC Name |
1,5-dibromopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBODDUNKEPPBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049395 | |
Record name | 1,5-Dibromopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,5-Dibromopentane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19285 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,5-Dibromopentane | |
CAS RN |
111-24-0 | |
Record name | 1,5-Dibromopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dibromopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-DIBROMOPENTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentane, 1,5-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,5-Dibromopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dibromopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-DIBROMOPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Q228QYS1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.